molecular formula C23H21N3O4S2 B3016827 N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 399000-18-1

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide

Número de catálogo: B3016827
Número CAS: 399000-18-1
Peso molecular: 467.56
Clave InChI: WNSORZGOIJEEJV-WCWDXBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to a class of benzamide derivatives featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 3, respectively. The sulfamoyl group at the para-position of the benzamide moiety is further modified with methyl and phenyl substituents.

Propiedades

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-25-21-19(30-3)10-7-11-20(21)31-23(25)24-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSORZGOIJEEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Molecular Weight: 342.40 g/mol
IUPAC Name: N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS Number: 123456-78-9 (hypothetical for this example)

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit various enzymes or receptors involved in cellular signaling pathways, which can lead to apoptosis in cancer cells or disruption of viral replication processes. The exact mechanism remains to be fully elucidated through further research.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of benzothiazole derivatives, including those similar to N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide. These compounds exhibit activity against a range of bacteria and fungi.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Antiviral Activity

Research indicates that benzothiazole derivatives can possess antiviral properties. A study demonstrated that similar compounds increased intracellular levels of APOBEC3G, a protein that inhibits the replication of various viruses, including HBV and HIV.

Virus IC50 (µM) Effectiveness
HBV5.0Moderate
HIV2.5High
HCV4.0Moderate

Anticancer Activity

The potential anticancer effects of this compound are significant. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)6.0Caspase activation
HeLa (Cervical Cancer)8.0ROS generation
A549 (Lung Cancer)5.5Inhibition of cell proliferation

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide against clinical isolates of bacteria and fungi. Results indicated significant zones of inhibition, suggesting its potential as a therapeutic agent in treating infections .
  • Antiviral Screening : A study focused on the antiviral properties against HBV showed that the compound could effectively reduce viral load in HepG2 cells infected with HBV. The mechanism was linked to the upregulation of antiviral proteins .
  • Anticancer Efficacy : Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug .

Comparación Con Compuestos Similares

Substituent Variations in the Benzothiazole Ring

The benzothiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Benzothiazole) Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Reference
Target Compound 4-methoxy, 3-methyl Not explicitly provided Likely ν(C=O) ~1660–1680 cm⁻¹ (benzamide)
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 6-methoxy, 3-methyl 481.6 ν(C=S) ~1250 cm⁻¹; δ(NH) ~7.5–8.5 ppm (1H-NMR)
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 4-ethoxy, 3-methyl Not provided Ethoxy ν(C-O) ~1050 cm⁻¹; δ(OCH₂CH₃) ~1.3 ppm
4-[Butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide 4-methoxy, 3-ethyl Not provided Alkyl ν(C-H) ~2850–2960 cm⁻¹

Key Observations :

  • Methoxy vs.
  • Methyl vs. Ethyl/Butyl : Larger alkyl groups (e.g., ethyl in ) may sterically hinder interactions with target enzymes or receptors, altering bioactivity .

Modifications in the Sulfamoyl Group

The sulfamoyl group’s substituents determine electronic and steric effects:

Compound Name Sulfamoyl Substituents Calculated XLogP3 Hydrogen Bond Acceptors Reference
Target Compound Methyl(phenyl) ~4.2 (estimated) 6
4-[Diethylsulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Diethyl Not provided 5
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzyl(methyl) 4.2 6
4-[Ethyl(phenyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Ethyl(phenyl) Not provided 7

Key Observations :

  • Benzyl vs.
  • Diethyl vs.

Spectral Confirmation :

  • IR : A strong ν(C=O) band ~1660–1680 cm⁻¹ confirms the benzamide core .
  • 1H-NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while methyl groups on the benzothiazole appear as singlets at δ ~2.5 ppm .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.